molecular formula C23H15NO7 B10993445 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one

6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B10993445
M. Wt: 417.4 g/mol
InChI Key: ULQITUOIHVUKAC-UFFVCSGVSA-N
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Description

6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a unique combination of benzofuran, furan, and benzoxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzoxazinone intermediates, followed by their coupling through an esterification reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of benzofuran, furan, and benzoxazinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H15NO7

Molecular Weight

417.4 g/mol

IUPAC Name

6-[2-[[(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C23H15NO7/c25-18(13-3-6-19-17(8-13)24-22(26)12-30-19)11-29-15-4-5-16-20(9-15)31-21(23(16)27)10-14-2-1-7-28-14/h1-10H,11-12H2,(H,24,26)/b21-10+

InChI Key

ULQITUOIHVUKAC-UFFVCSGVSA-N

Isomeric SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=CO5)/O4

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CO5)O4

Origin of Product

United States

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